(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate
Overview
Description
TZ9 is a cell-permeable triazine compound that inhibits the human E2 ubiquitin-conjugating enzyme Rad6B. TZ9 selectively docks to the Rad6B catalytic site, inhibits Rad6B-induced histone H2A ubiquitination, downregulates intracellular β-catenin, induces G2/M arrest and apoptosis, and inhibits proliferation and migration of metastatic human breast cancer cells (IC50 = 6 µM).
TZ9 is an inhibitor of Rad6B expressing human breast cancer cell lines MDA-MB-231 and MCF-7. It is also the first competitive E2-ligase inhibitor that acts by blocking thioester formation.
Scientific Research Applications
Efficient Synthesis Techniques
Research has developed efficient preparation methods for nitrosoarenes and azobenzenes, utilizing catalytic oxidation processes. This work highlights advancements in synthesizing complex organic molecules, potentially applicable to creating (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate derivatives for various scientific applications (Priewisch & Rück-Braun, 2005).
Chiral Complex Synthesis
The synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes through aryl C–H activation demonstrates the compound's potential utility in asymmetric catalysis. Such research may provide insights into synthesizing and applying (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate in creating chiral catalysts for chemical transformations (Yang et al., 2011).
Antimicrobial Activity
Compounds with similar structures have been explored for their antimicrobial properties. For instance, triazin-based compounds have shown potential as antifungal agents. This suggests that (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate could be investigated for its antimicrobial efficacy, contributing to the development of new pharmaceutical agents (Sareen et al., 2007).
Material Science Applications
The development of resveratrol-based tri-functional benzoxazine resins for high thermal stability and flame retardancy showcases the potential of triazin derivatives in material science. This area of research could be relevant for (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate in synthesizing new materials with enhanced properties (Zhang et al., 2019).
properties
IUPAC Name |
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c18-16-20-14(21-17(22-16)19-12-4-2-1-3-5-12)10-27-15(24)11-6-8-13(9-7-11)23(25)26/h1-9H,10H2,(H3,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRDZFQRNJTKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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